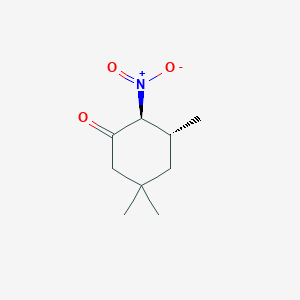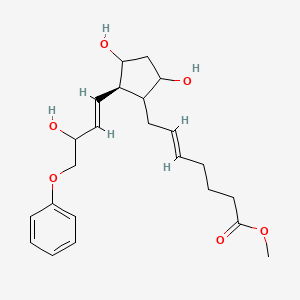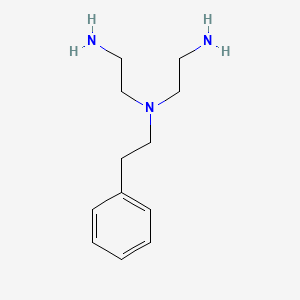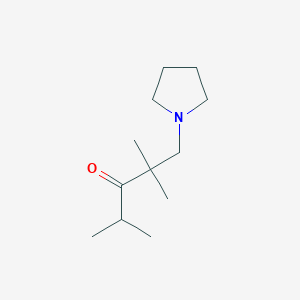
Pyrrolidine, 1-(3-oxo-2,2,4-trimethylvaleryl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolidine, 1-(3-oxo-2,2,4-trimethylvaleryl)-, typically involves the reaction of pyrrolidine with 2,2,4-trimethyl-3-oxopentanoic acid or its derivatives under specific conditions . The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow reactors and high-pressure catalytic systems to optimize the reaction efficiency and scalability . The use of fixed-bed reactors and multistage purification processes, including extractive and azeotropic distillation, ensures the production of high-purity pyrrolidine, 1-(3-oxo-2,2,4-trimethylvaleryl)- .
化学反应分析
Types of Reactions
Pyrrolidine, 1-(3-oxo-2,2,4-trimethylvaleryl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring acts as a nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides . The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further functionalized for specific applications .
科学研究应用
Pyrrolidine, 1-(3-oxo-2,2,4-trimethylvaleryl)-, has a wide range of applications in scientific research:
作用机制
The mechanism of action of pyrrolidine, 1-(3-oxo-2,2,4-trimethylvaleryl)-, involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways involved depend on the specific biological system and the nature of the interaction .
相似化合物的比较
Similar Compounds
Similar compounds to pyrrolidine, 1-(3-oxo-2,2,4-trimethylvaleryl)-, include:
Pyrrolidine-2-one: A derivative with a carbonyl group at the second position.
Pyrrolidine-2,5-dione: A compound with two carbonyl groups at the second and fifth positions.
Prolinol: A hydroxylated derivative of pyrrolidine.
Uniqueness
What sets pyrrolidine, 1-(3-oxo-2,2,4-trimethylvaleryl)-, apart from these similar compounds is its unique substitution pattern, which imparts distinct chemical and biological properties . The presence of the 3-oxo-2,2,4-trimethylvaleryl group enhances its reactivity and potential for diverse applications in various fields .
属性
CAS 编号 |
74332-85-7 |
|---|---|
分子式 |
C12H23NO |
分子量 |
197.32 g/mol |
IUPAC 名称 |
2,2,4-trimethyl-1-pyrrolidin-1-ylpentan-3-one |
InChI |
InChI=1S/C12H23NO/c1-10(2)11(14)12(3,4)9-13-7-5-6-8-13/h10H,5-9H2,1-4H3 |
InChI 键 |
NUXLHTUDXCZONN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(=O)C(C)(C)CN1CCCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


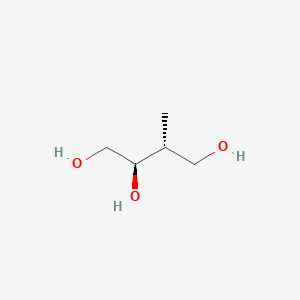

![4-[2-(4-Bromophenyl)hydrazinyl]-3-hydroxycyclohexa-3,5-diene-1,2-dione](/img/structure/B14444497.png)
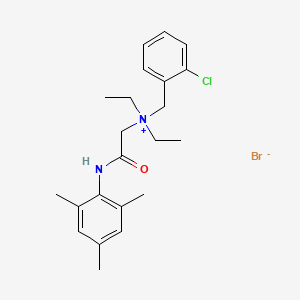
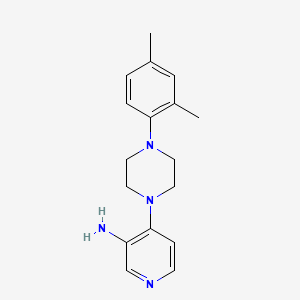
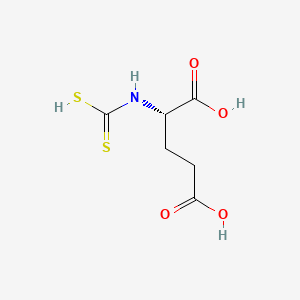
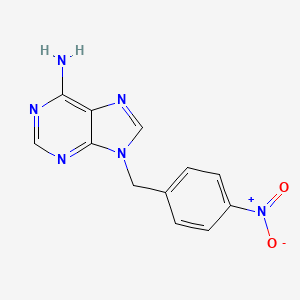

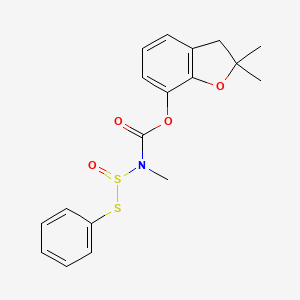
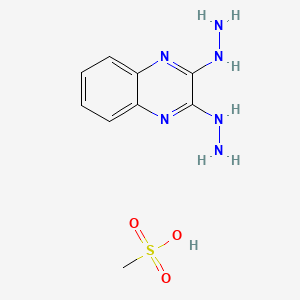
![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl bromoacetate](/img/structure/B14444544.png)
